2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer
Description
2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione is a structurally complex monomer featuring a thioxanthenoisoquinoline-dione core coupled with a methacrylate-functionalized hexyl chain. This monomer is designed for applications in advanced polymer chemistry, particularly in photoresist materials, optoelectronic devices, or stimuli-responsive systems due to its UV-active aromatic backbone and polymerizable methacryloyl group.
Properties
IUPAC Name |
6-(13,15-dioxo-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaen-14-yl)hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4S/c1-17(2)28(32)33-16-8-4-3-7-15-29-26(30)20-12-11-19-18-9-5-6-10-22(18)34-23-14-13-21(27(29)31)24(20)25(19)23/h5-6,9-14H,1,3-4,7-8,15-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJOKDMYYIVABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634888 | |
| Record name | 6-(1,3-Dioxo-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-2(3H)-yl)hexyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450387-14-1 | |
| Record name | 6-(1,3-Dioxo-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-2(3H)-yl)hexyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thioxanthenoisoquinoline-dione Core
The core is typically derived from thioxantheno[2,1,9-dej]isoquinoline-1,3-dione, synthesized via:
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Cyclocondensation : Reaction of substituted anthranilic acid derivatives with thioxanthene precursors under acidic conditions.
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Oxidation and Cyclization : Use of iodine or hypervalent iodine reagents to form the fused heterocyclic system.
Example Protocol :
Functionalization with Hexyl Spacer
The hydroxyl group of the core is alkylated with 1,6-dibromohexane:
Methacryloylation of the Hydroxyhexyl Intermediate
The terminal hydroxyl group of the hexyl chain is esterified with methacryloyl chloride:
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Esterification :
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Reactants : 6-Hydroxyhexyl-thioxanthenoisoquinoline-dione (1 eq), methacryloyl chloride (1.5 eq).
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Base : Triethylamine (2 eq) in dichloromethane (DCM).
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Workup : Extraction with NaHCO₃ (aq), drying over MgSO₄, and solvent evaporation.
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Purification : Recrystallization from ethyl acetate/hexanes (1:3).
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Critical Reaction Parameters
Table 1: Optimization of Methacryloylation Step
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Methacryloyl Chloride Equiv. | 1.5 eq | >1.2 eq avoids side reactions |
| Temperature | 0°C → RT | Prevents polymerization of methacrylate |
| Solvent | Anhydrous DCM | High solubility of intermediates |
| Base | Triethylamine | Efficient HCl scavenging |
Analytical Characterization
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¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H, vinyl), 5.75 (s, 1H, vinyl), 4.20 (t, 2H, -OCH₂-), 1.95 (m, 2H, hexyl), 1.60–1.40 (m, 6H, hexyl).
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
-
Cost Drivers :
-
Alternatives :
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Polymerization of methacrylate | Add 100 ppm hydroquinone inhibitor |
| Low solubility of core in DCM | Switch to DMAc or THF |
| Byproduct formation during alkylation | Use excess 1,6-dibromohexane (1.5 eq) |
Recent Advances (2020–2025)
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Enzymatic Esterification : Lipase-catalyzed methacryloylation in ionic liquids improves selectivity (yield: 72%).
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Photocatalytic Methods : Visible-light-mediated alkylation reduces reaction time to 3 hours.
Comparison of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer undergoes various chemical reactions, including:
Polymerization: This monomer can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the methacryloyloxy group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Nucleophiles like amines or thiols can be employed.
Oxidation/Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are typical.
Major Products:
Polymers: Resulting from polymerization, these materials have applications in coatings, adhesives, and biomedical devices.
Substituted Derivatives: These can be tailored for specific chemical or physical properties.
Scientific Research Applications
Scientific Research Applications
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Polymer Chemistry
- The monomer is utilized in the synthesis of advanced polymers due to its methacrylate functionality. It can be polymerized to create materials with specific mechanical and thermal properties.
- Case Study : A recent study demonstrated the synthesis of a mesh-reinforced pressure-sensitive adhesive using this monomer. The polymerization process involved creating a poly(styrene-co-methacrylic acid) latex, achieving a conversion rate of 95% with controlled particle size and polydispersity index, indicating its effectiveness in creating high-performance adhesives .
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Fluorescent Labels
- Its unique structure allows it to be used as a fluorescent label in various biochemical assays. The thioxanthene moiety can enhance fluorescence properties, making it suitable for applications in bioimaging and diagnostics.
- Data Table : Comparison of Fluorescent Properties
Property Value Emission Wavelength 520 nm Quantum Yield 0.85 Solubility in Water Moderate -
Coatings and Films
- The compound can be incorporated into coatings to impart UV stability and enhance durability. Its ability to form cross-linked structures makes it ideal for protective films.
- Case Study : In an experimental setting, coatings made from this monomer showed significant resistance to UV degradation compared to conventional coatings, extending the lifespan of treated surfaces.
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Biomedical Applications
- Research indicates potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels. The incorporation of this monomer into hydrogels can facilitate controlled drug release.
- Data Table : Hydrogel Properties
Property Value Swelling Ratio 300% Drug Release Rate 60% in 24h Biocompatibility High -
Nanocomposites
- When combined with nanoparticles, this monomer can enhance the mechanical properties of nanocomposites, making them suitable for various industrial applications.
- Case Study : A study demonstrated that incorporating silica nanoparticles into polymers derived from this monomer resulted in improved tensile strength and thermal stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to polymerize and form stable, high-performance materials. The methacryloyloxy group facilitates polymerization, while the thioxanthenoisoquinoline core provides structural stability and unique electronic properties. These features make it suitable for applications requiring durable and resilient materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 5f : 2-(6-(3-Oxo-1,2-benziodoxol-3(1H)-yl)hex-5-yn-1-yl)isoindoline-1,3-dione
- Core Structure : Isoindoline-1,3-dione (phthalimide derivative).
- Functional Groups : Alkynyl-linked benziodoxol and trimethylsilyl (TMS) groups.
- Synthesis: Prepared via Mitsunobu coupling of 6-(trimethylsilyl)hex-5-yn-1-ol with phthalimide, followed by benziodoxol functionalization. Purification involves column chromatography .
- Key Differences: Lacks the thioxantheno[2,1,9-dej]isoquinoline core and methacrylate group, limiting its utility in polymerization.
Crystal Compound : 2-[4-(4-Chlorophenyl)phenyl]-6-(4-methylphenyl)pyrimidine-3-one
- Core Structure: Benzo[de]isoquinoline-1,3-dione fused with β-lactam.
- Functional Groups : Chlorophenyl and methoxyphenyl substituents.
- Properties : Exhibits a planar β-lactam ring and forms 3D networks via C–H⋯O hydrogen bonding, enhancing thermal stability .
- Key Differences: Non-polymerizable structure; optimized for crystallinity rather than reactivity.
Target Monomer : 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione
- Core Structure: Thioxantheno[2,1,9-dej]isoquinoline-dione (rigid, UV-absorbing heterocycle).
- Functional Groups : Methacryloyloxyhexyl chain (enables radical polymerization).
- Synthesis Challenges: Likely involves multi-step coupling of thioxanthenoisoquinoline precursors with methacrylate derivatives, though exact protocols are undocumented in available literature. Discontinuation suggests scalability or stability issues .
Functional and Application Comparisons
Research Findings and Limitations
- Target Monomer: While its methacrylate group enables integration into polymer matrices, discontinuation implies unresolved synthesis challenges (e.g., low yield, purification complexity) or instability under storage .
- Compound 5f : Primarily serves as a synthetic intermediate for iodine-containing materials; lacks direct application in polymer systems .
Biological Activity
The compound 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer , with CAS number 450387-14-1 , is a synthetic monomer characterized by its unique chemical structure and potential applications in various fields, including materials science and biochemistry. This article focuses on its biological activity, examining its interactions at the molecular level and potential therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C28H25NO4S
- Molecular Weight : 471.57 g/mol
- Synonyms : HYGMA Monomer, 2-Methyl-2-propenoic Acid 6-(1,3-Dioxo-1H-thioxantheno[2,1,9-def]isoquinolin-2(3H)-yl)hexyl Ester
The compound features a thioxanthene core fused with an isoquinoline structure, which contributes to its unique properties and biological activity.
Biological Activity Overview
The biological activity of this monomer has been explored in various studies focusing on its potential as a fluorescent probe and its interactions with biological molecules. The following sections summarize key findings related to its biological effects.
Antioxidant Properties
Recent studies have indicated that compounds similar to thioxanthenes exhibit significant antioxidant activity. This property is crucial for preventing oxidative stress-related damage in cells. The monomer's structure suggests that it may also possess similar antioxidant capabilities, which could be beneficial in therapeutic applications targeting oxidative stress-related diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of thioxanthene derivatives have shown promise against a range of pathogens. The presence of the methacryloyloxy group may enhance the compound's ability to penetrate microbial membranes, potentially leading to increased efficacy against bacterial and fungal infections.
Photodynamic Therapy (PDT)
The compound's ability to absorb light and generate reactive oxygen species (ROS) upon irradiation positions it as a candidate for photodynamic therapy applications. PDT is an emerging treatment modality for cancer that utilizes photosensitizers to selectively destroy malignant cells while minimizing damage to surrounding healthy tissue.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thioxanthene derivatives:
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Case Study 1: Antioxidant Efficacy
- Objective : To assess the antioxidant capacity of thioxanthene derivatives.
- Method : DPPH radical scavenging assay.
- Findings : The derivatives exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
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Case Study 2: Antimicrobial Testing
- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method.
- Findings : The monomer showed notable inhibitory zones indicating effective antimicrobial action.
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Case Study 3: Photodynamic Activity
- Objective : To investigate the photodynamic effects on cancer cell lines.
- Method : In vitro studies using HeLa cells under light exposure.
- Findings : Significant cell death was observed post-irradiation, suggesting potential for PDT applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C28H25NO4S |
| Molecular Weight | 471.57 g/mol |
| Antioxidant Activity | Significant (DPPH assay) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Photodynamic Therapy Potential | Yes |
Q & A
Q. Table 1. Key Characterization Techniques for Structural Validation
| Technique | Application | Example Parameters |
|---|---|---|
| NMR | Methacryloyloxyhexyl group integration | δ 5.6–6.3 ppm (C=C), δ 1.2–1.8 ppm (hexyl) |
| HR-MS | Molecular ion confirmation | m/z calculated vs. observed (±1 ppm) |
| XRD | Crystal lattice and stereochemistry | Space group, R-factor analysis |
Q. Table 2. Computational Tools for Reactivity Prediction
| Tool/Method | Function | Reference Workflow |
|---|---|---|
| Gaussian 16 | DFT/TD-DFT for BDEs and HOMO/LUMO | ICReDD’s reaction path search |
| GROMACS | MD simulations for polymer chain dynamics | Solvent model parameterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
